molecular formula C17H10ClNO4 B2676386 Naphthalen-2-yl 2-chloro-4-nitrobenzoate CAS No. 313250-54-3

Naphthalen-2-yl 2-chloro-4-nitrobenzoate

Cat. No.: B2676386
CAS No.: 313250-54-3
M. Wt: 327.72
InChI Key: FLWCPKIKGPAFOI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthalene ring attached to a benzoate moiety, which is further substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with naphthalen-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl 2-chloro-4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (naphthalene) groups can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

naphthalen-2-yl 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWCPKIKGPAFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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